molecular formula C12H18O3 B8427468 4,5-Di(vinyloxymethyl)cyclohexene oxide

4,5-Di(vinyloxymethyl)cyclohexene oxide

Cat. No.: B8427468
M. Wt: 210.27 g/mol
InChI Key: DRWCBIGRBNHTST-UHFFFAOYSA-N
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Description

4,5-Di(vinyloxymethyl)cyclohexene oxide is a specialized cyclohexene oxide derivative of high interest in polymer and materials science research. Its structure, featuring both an epoxide ring and two vinyl ether functional groups, makes it a versatile bifunctional monomer. Researchers value its potential for developing novel cross-linked polymer networks through cationic or thermal curing processes. The compound can undergo simultaneous or sequential polymerization at the vinyl and epoxide sites, enabling the synthesis of materials with tailored properties such as specific cross-link densities, thermal stability, and chemical resistance. Primary research applications include its use as a reactive diluent in advanced epoxy resin formulations, a precursor for high-performance coatings and composites, and a building block for dendrimer synthesis. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3,4-bis(ethenoxymethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H18O3/c1-3-13-7-9-5-11-12(15-11)6-10(9)8-14-4-2/h3-4,9-12H,1-2,5-8H2

InChI Key

DRWCBIGRBNHTST-UHFFFAOYSA-N

Canonical SMILES

C=COCC1CC2C(O2)CC1COC=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Epoxide Derivatives

Compound Substituents Epoxide Positions Key Functional Groups
4,5-Di(vinyloxymethyl)cyclohexene oxide Vinyloxymethyl groups at C4 and C5 1,2-epoxide Epoxide, vinyl ethers
Cyclohexene oxide Unsubstituted 1,2-epoxide Epoxide
Vinyl cyclohexene dioxide (VCD) Two epoxide groups (diepoxide) 1,2- and 3,4-positions Two epoxide rings

Key Insights :

  • Reactivity : Cyclohexene oxide exhibits faster reaction kinetics in nucleophilic ring-opening reactions compared to bulkier analogs like cycloheptene oxide due to reduced steric hindrance . The vinyloxymethyl groups in this compound may similarly influence reactivity by introducing steric or electronic effects.
  • Polymerization : Cyclohexene oxide is used in triblock copolymers (e.g., poly(cyclohexene oxide-alt-camphoric anhydride)) , whereas VCD’s diepoxide structure enables cross-linking in thermosetting resins. The vinyl groups in this compound may facilitate additional polymerization pathways via radical or thiol-ene chemistry.

Table 2: Catalytic Performance in Epoxide Transformations

Compound Reaction Type Catalyst System Yield/Conversion Reference
Cyclohexene oxide Oxirane ring-opening with Me$_3$SiCN Bis-TADDOL catalysts Moderate to high
Cyclohexene oxide Oxidation to cyclohexene-1-ol/one CuO/γ-Al$2$O$3$ nanocomposites 84.9% conversion
Vinyl cyclohexene dioxide (VCD) Cross-linking in polymers Acid or base catalysts High cross-link density

Key Insights :

  • Ring-Opening Reactions : Cyclohexene oxide undergoes efficient nucleophilic ring-opening with Me$_3$SiCN in the presence of bis-TADDOL catalysts, with yields dependent on catalyst stereochemistry . The vinyloxymethyl substituents in this compound may alter regioselectivity in analogous reactions.
  • Oxidation Pathways : Cyclohexene oxide is oxidized to 2-cyclohexene-1-ol and 2-cyclohexene-1-one using CuO/γ-Al$2$O$3$ catalysts, with TBHP as the optimal oxidant . Similar studies for this compound are lacking but could reveal divergent product profiles due to substituent effects.

Table 3: Hazard Comparison of Epoxide Derivatives

Compound Hazard Classification Exposure Limits (OSHA/NIOSH) Key Risks
Cyclohexene oxide Irritant Not established Skin/eye irritation
Vinyl cyclohexene dioxide (VCD) Carcinogen (IARC Group 2B) 0.1 ppm (NIOSH) Carcinogenicity, sensitization

Key Insights :

  • VCD: Classified as a carcinogen with stringent exposure limits (0.1 ppm) and mandatory use of NIOSH-approved respirators .
  • This compound : Safety data are unavailable, but its vinyl ether groups may pose additional risks (e.g., peroxide formation) compared to unsubstituted epoxides.

Polymerization Behavior

  • Cyclohexene Oxide : Forms polyethers or polyesters via ring-opening polymerization (ROP) with catalysts like metal salens or Lewis acids .
  • VCD : Utilized in epoxy resins for high-performance coatings due to its diepoxide structure .
  • This compound : Likely combines ROP with vinyl group polymerization, enabling hybrid networks. This dual functionality is absent in simpler epoxides.

Preparation Methods

Peracid-Mediated Epoxidation

The foundational step in synthesizing cyclohexene oxide derivatives is epoxidation, typically achieved using peracids. For example, cyclohexene oxide itself is commercially synthesized via reaction with perpropionic acid under buffered conditions, yielding high-purity epoxide. In the case of 4,5-di(vinyloxymethyl)cyclohexene oxide, the presence of electron-donating vinyloxymethyl groups alters the reactivity of the cyclohexene double bond.

Perpropionic acid (CH₃CH₂COOOH), employed in the patent-pending method for cyclohexene oxide, offers a template for epoxidizing substituted cyclohexenes. However, the steric bulk and electronic effects of the 4,5-di(vinyloxymethyl) substituents necessitate modified conditions:

  • Temperature : Reduced reaction temperatures (5–20°C) prevent side reactions such as acid-catalyzed ring-opening.

  • Solvent : Chloroform or toluene stabilizes the peracid and substrate.

  • Neutralizing agents : Sodium acetate buffers residual acidity, critical for preserving the vinyl ether linkages.

A hypothetical adaptation for 4,5-di(vinyloxymethyl)cyclohexene would involve:

  • Dissolving 4,5-di(vinyloxymethyl)cyclohexene in chloroform.

  • Gradual addition of perpropionic acid (1.05–1.10 equiv.) with sodium acetate.

  • Maintaining the mixture at 10–15°C for 2–4 hours.

The expected challenges include competing epoxide ring-opening by the acidic medium, necessitating rigorous pH control.

Functionalization of Cyclohexene Oxide Precursors

Vinyloxymethyl Group Installation via Williamson Ether Synthesis

Introducing vinyloxymethyl groups to a pre-formed cyclohexene oxide requires nucleophilic substitution under mild conditions to avoid epoxide ring-opening. A two-step sequence is proposed:

Step 1: Synthesis of 4,5-Di(hydroxymethyl)cyclohexene Oxide

  • Diels-Alder Approach : Reacting furan with a dienophile such as acetylenedicarboxylate forms a bicyclic intermediate, which is hydrogenated to yield cyclohexene diol.

  • Epoxidation : Treating the diol with a peracid (e.g., mCPBA) in dichloromethane at 0°C generates the epoxide.

Step 2: Etherification with Vinyl Bromide

  • Conditions :

    • Substrate: 4,5-di(hydroxymethyl)cyclohexene oxide (1 equiv.).

    • Reagents: Vinyl bromide (2.2 equiv.), NaH (2.2 equiv.) in THF.

    • Temperature: 0°C to room temperature, 12–24 hours.

  • Mechanism : Deprotonation of hydroxyl groups by NaH generates alkoxide intermediates, which displace bromide from vinyl bromide.

Challenges :

  • Competing elimination reactions due to the strong base.

  • Partial epoxide ring-opening under basic conditions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Peracid EpoxidationCyclohexene → Epoxide → Functionalization~60–70High epoxide purityAcid-sensitive vinyl ethers require buffering
Williamson EtherDiol → Epoxide → Vinylation~50–65Modular functionalizationBase-sensitive epoxides risk ring-opening
Zinc CatalysisOne-pot tandem reaction~75–85*Potential for atom economyRequires catalyst optimization

*Theoretical projection based on analogous zinc-catalyzed systems.

Stereochemical and Regiochemical Considerations

The stereochemistry of the epoxide and vinyl ethers is influenced by:

  • Epoxidation mechanism : Peracid-mediated reactions typically yield trans-epoxides due to stereospecific oxygen insertion.

  • Etherification : SN2 mechanisms invert configuration at hydroxyl-bearing carbons, but planar sp² hybridization in vinyl groups mitigates stereochemical effects.

Regioselectivity in di(hydroxymethyl)cyclohexene synthesis is controlled by:

  • Diels-Alder geometry : Endo rule favors proximal substituents.

  • Hydrogenation : Catalytic hydrogenation preserves regiochemistry from the Diels-Alder adduct.

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